molecular formula C14H27ClN2O2 B1444595 Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride CAS No. 1023301-88-3

Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride

Cat. No.: B1444595
CAS No.: 1023301-88-3
M. Wt: 290.83 g/mol
InChI Key: CRHPGRDEEKJUJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride: is a chemical compound with the molecular formula C14H27ClN2O2. It is a spiro compound, characterized by a unique bicyclic structure where two rings share a single atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity .

Biochemical Analysis

Biochemical Properties

Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a reagent and intermediate in organic synthesis reactions, facilitating the creation of biologically active molecules such as antitumor agents and antibiotics . The interactions of this compound with enzymes and proteins are primarily based on its spirocyclic structure, which allows it to form stable complexes and enhance reaction specificity.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to alterations in cellular responses, including proliferation, differentiation, and apoptosis. Additionally, this compound has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s spirocyclic structure allows it to form stable complexes with enzymes and proteins, leading to either inhibition or activation of their catalytic activities. These interactions can result in the modulation of metabolic pathways and cellular processes. Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated its potential to induce changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can produce beneficial effects, such as enhanced cellular function and improved metabolic activity . High doses of this compound can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s spirocyclic structure allows it to participate in enzymatic reactions, either as a substrate or an inhibitor, thereby modulating the activity of key metabolic enzymes . These interactions can lead to changes in metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s spirocyclic structure facilitates its interaction with these transporters, allowing it to be efficiently transported across cellular membranes . Once inside the cells, this compound can accumulate in specific cellular compartments, influencing its localization and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is crucial for its interaction with target biomolecules and the modulation of cellular processes. The subcellular distribution of this compound can influence its efficacy and the overall outcome of its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride typically involves the reaction of tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate with hydrochloric acid. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The process involves the use of solvents such as acetonitrile and reagents like caesium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required specifications for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride
  • Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride
  • Tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate

Uniqueness

Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride is unique due to its specific spiro structure and the presence of both tert-butyl and diazaspiro groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-10-4-5-14(11-16)6-8-15-9-7-14;/h15H,4-11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHPGRDEEKJUJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735304
Record name tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023301-88-3
Record name tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride
Reactant of Route 2
Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride
Reactant of Route 3
Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride
Reactant of Route 4
Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride
Reactant of Route 5
Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride
Reactant of Route 6
Reactant of Route 6
Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.